molecular formula C6H4F8O3 B14384228 1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one CAS No. 88457-04-9

1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one

Cat. No.: B14384228
CAS No.: 88457-04-9
M. Wt: 276.08 g/mol
InChI Key: LHIQSYIRNCGEEB-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one typically involves the introduction of fluorine atoms into an organic framework. This can be achieved through various fluorination reactions, often using reagents such as elemental fluorine, hydrogen fluoride, or fluorinating agents like sulfur tetrafluoride. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to isolate the product. Safety measures are paramount due to the reactive nature of fluorine and the potential hazards associated with its handling.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of less fluorinated derivatives.

    Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism by which 1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3-Pentafluoropropane
  • 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene
  • 2,2,3,3,3-Pentafluoro-1-propanol

Uniqueness

1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of a methoxyethoxy group. This structural feature imparts distinct reactivity and properties compared to other fluorinated compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

88457-04-9

Molecular Formula

C6H4F8O3

Molecular Weight

276.08 g/mol

IUPAC Name

1,1,1,3,3-pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one

InChI

InChI=1S/C6H4F8O3/c1-16-6(13,14)3(7)17-5(11,12)2(15)4(8,9)10/h3H,1H3

InChI Key

LHIQSYIRNCGEEB-UHFFFAOYSA-N

Canonical SMILES

COC(C(OC(C(=O)C(F)(F)F)(F)F)F)(F)F

Origin of Product

United States

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